4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene structure
4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene structure
An In-Depth Technical Guide to 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene, a fluorinated aniline derivative of significant interest in medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl group, an isopropoxy ether, and a reactive amine functionality makes this molecule a versatile building block for the synthesis of complex chemical entities. This document details its physicochemical properties, outlines a robust and scalable synthetic pathway from commercially available precursors, and explores its applications, particularly in the design of targeted therapeutics. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this fluorinated scaffold.
Introduction: A Trifecta of Functionality
The design and synthesis of novel molecular entities for drug discovery is a cornerstone of modern pharmaceutical research. The properties of a drug candidate—including its potency, selectivity, metabolic stability, and bioavailability—are intrinsically linked to its chemical structure. Fluorinated organic compounds, particularly those containing trifluoromethyl (-CF3) groups, have become increasingly prominent in new drugs.[1] The -CF3 group is a powerful modulator of a molecule's physicochemical properties.
Chemical Identity and Strategic Significance
4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene is a substituted aniline that offers three key points of functionality, making it a highly valuable synthetic intermediate:
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The Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group significantly impacts the properties of the parent molecule. It can increase lipophilicity (Hansch π value of +0.88), enhance metabolic stability by blocking sites of oxidative metabolism, and improve binding affinity to biological targets through favorable electrostatic interactions.[2] The introduction of a -CF3 group is a well-established strategy for optimizing drug candidates.[2][3]
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The Isopropoxy (-OCH(CH₃)₂) Group: As an ether linkage, the isopropoxy group influences the molecule's solubility, lipophilicity, and conformation. It can serve as a hydrogen bond acceptor and can be used to fine-tune the molecule's pharmacokinetic profile.
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The Amino (-NH₂) Group: This primary amine is a critical synthetic handle. It serves as a nucleophile or a basic center, allowing for a wide array of subsequent chemical modifications, such as amide bond formation, sulfonylation, or diazotization, enabling the straightforward construction of more complex molecular libraries.
The unique combination of these three groups on a single benzene scaffold provides a pre-validated platform for creating new chemical entities with desirable drug-like properties.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
Predicted Physicochemical Data
The following table summarizes the predicted properties for 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene. These values are calculated using established computational models and are provided for guidance in experimental design.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₂F₃NO | Defines the elemental composition. |
| Molecular Weight | 221.20 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule). |
| logP (Octanol/Water) | ~3.1 - 3.5 | Indicates high lipophilicity, suggesting good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 35.25 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in target binding interactions. |
| Hydrogen Bond Acceptors | 2 (from -O- and -N-) | Participates in target binding interactions. |
| pKa (of -NH₃⁺) | ~3.0 | The -CF₃ group's strong electron-withdrawing effect significantly reduces the basicity of the aniline nitrogen. |
Expected Spectroscopic Profile
The structural features of 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene give rise to a predictable spectroscopic signature.
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¹H NMR:
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Aromatic Protons: Three distinct signals in the aromatic region (approx. δ 6.5-7.5 ppm), exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.
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Isopropoxy Protons: A septet for the methine proton (-OCH) around δ 4.5-4.8 ppm and a doublet for the two methyl groups (-CH₃) around δ 1.3-1.4 ppm.
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Amino Protons: A broad singlet for the -NH₂ protons (approx. δ 3.5-4.5 ppm), the chemical shift of which can be solvent-dependent.
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¹³C NMR:
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Aromatic Carbons: Six signals in the aromatic region (approx. δ 110-160 ppm). The carbons attached to the oxygen, nitrogen, and CF₃ group will have distinct chemical shifts.
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CF₃ Carbon: A quartet (due to C-F coupling) around δ 120-125 ppm.
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Isopropoxy Carbons: A signal for the methine carbon around δ 70-75 ppm and a signal for the methyl carbons around δ 20-25 ppm.
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¹⁹F NMR: A singlet for the -CF₃ group, typically observed between δ -60 and -65 ppm (relative to CFCl₃).
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IR Spectroscopy: Characteristic stretching frequencies are expected for N-H bonds (approx. 3300-3500 cm⁻¹), aromatic C-H bonds (approx. 3000-3100 cm⁻¹), C-O ether bonds (approx. 1200-1250 cm⁻¹), and strong C-F bonds (approx. 1100-1300 cm⁻¹).[4][5]
Synthesis and Manufacturing
A logical and efficient synthesis of 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene can be designed from readily available starting materials. The overall strategy involves the sequential introduction of the functional groups onto the trifluoromethylbenzene core.
Retrosynthetic Analysis and Proposed Workflow
The primary amino group is the most versatile for derivatization, so it is logical to introduce it in the final step via the reduction of a nitro group. The isopropoxy group can be installed via a nucleophilic aromatic substitution (SₙAr) reaction, which is facilitated by the presence of a strongly electron-withdrawing nitro group. This leads to the following proposed synthetic workflow.
Caption: Proposed synthetic workflow for 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene.
Key Synthetic Route: A Step-by-Step Protocol
This synthesis utilizes 1-Chloro-2-nitro-4-(trifluoromethyl)benzene as the starting material, which is commercially available.[6]
Step 1: Nucleophilic Aromatic Substitution to Install the Isopropoxy Group
The chlorine atom is activated towards nucleophilic substitution by the ortho-nitro group. Sodium isopropoxide, generated in situ from isopropanol and a strong base like sodium hydride, serves as the nucleophile.
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Reaction: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene + Sodium Isopropoxide → 1-Isopropoxy-2-nitro-4-(trifluoromethyl)benzene
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Rationale: The choice of an SₙAr reaction is driven by the electronic properties of the substrate. The powerfully electron-withdrawing nitro and trifluoromethyl groups stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the displacement of the chloride.
Step 2: Reduction of the Nitro Group to an Amine
The final step is the reduction of the nitro group to the primary amine. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C), reduction with iron powder in the presence of an acid like hydrochloric acid is often preferred for its cost-effectiveness, scalability, and efficiency.[7]
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Reaction: 1-Isopropoxy-2-nitro-4-(trifluoromethyl)benzene + Fe/HCl → 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene
Detailed Experimental Protocol: Nitro Group Reduction
The following protocol is a representative procedure for the reduction step.
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Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Isopropoxy-2-nitro-4-(trifluoromethyl)benzene (1.0 eq) and ethanol (10 volumes).
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Reagent Addition: Add iron powder (3.0-4.0 eq) to the solution. Heat the mixture to a gentle reflux (approx. 70-80 °C).
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Acidification: To the refluxing slurry, add concentrated hydrochloric acid (0.2-0.5 eq) dropwise over 30 minutes. Causality: The acid serves to activate the iron surface and acts as a proton source for the reduction. The reaction is often exothermic, so controlled addition is crucial.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
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Workup: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts.
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Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the final product, 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene.
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block. Its structure is designed to be incorporated into larger molecules to impart favorable properties.
A Scaffold for Targeted Inhibitors
The amino group provides a convenient attachment point for coupling with carboxylic acids, sulfonyl chlorides, or other electrophiles to rapidly build libraries of potential drug candidates. The trifluoromethylphenyl core is a common motif in many classes of drugs, including kinase inhibitors, GPCR modulators, and ion channel blockers.[2]
Case Study: A Hypothetical Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that makes hydrogen bonds with the "hinge" region of the kinase active site. An aniline derivative like 4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene is an ideal starting point for constructing such inhibitors. The amino group can be used to build a pyrimidine, pyrazole, or similar hinge-binding motif.[8] The isopropoxy and trifluoromethyl groups would then be oriented towards the solvent-exposed region and the hydrophobic pocket, respectively, to enhance potency and selectivity.
Caption: Role of a hypothetical inhibitor in blocking a receptor tyrosine kinase signaling pathway.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, its handling precautions can be inferred from structurally related chemicals such as trifluoromethyl anilines and other benzene derivatives.[9][10][11]
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Hazard Identification:
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Recommended Handling Procedures:
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Use only in a well-ventilated area, preferably in a chemical fume hood.[12]
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
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Avoid breathing vapors or dust.[12]
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Keep away from heat, sparks, and open flames.[10]
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Wash hands thoroughly after handling.[11]
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Conclusion
4-Amino-1-isopropoxy-2-(trifluoromethyl)benzene represents a strategically designed molecular building block with significant potential in modern chemical synthesis. The convergence of a metabolically robust trifluoromethyl group, a solubility-modulating isopropoxy moiety, and a synthetically versatile amino handle makes it an attractive precursor for the development of novel pharmaceuticals and advanced materials. The synthetic route outlined in this guide is efficient and scalable, providing a clear path for its production. As the demand for sophisticated, highly functionalized molecules continues to grow, the utility of scaffolds like this will undoubtedly increase, paving the way for the next generation of chemical innovation.
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